molecular formula C18H29NO B1359800 2,4,6-tri-tert-Butylnitrosobenzene CAS No. 24973-59-9

2,4,6-tri-tert-Butylnitrosobenzene

Cat. No. B1359800
CAS RN: 24973-59-9
M. Wt: 275.4 g/mol
InChI Key: OSICDPWAPKXXHT-UHFFFAOYSA-N
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Scientific Research Applications

Application 1: Spin Trapping in Photochemistry

Application 2: ESR/ENDOR Spectroscopy

  • Results : The studies provide detailed information on the electronic structure of solvent radicals and their interaction with the spin trap .

Application 3: Synthesis of Iminophosphoranes

  • Results : The resulting iminophosphoranes are used to synthesize various organic compounds, showcasing the versatility of 2,4,6-tri-tert-Butylnitrosobenzene in synthetic chemistry .

Application 7: Gas Phase Thermochemistry

  • Results : The ΔfH° gas value for 2,4,6-tri-tert-Butylnitrosobenzene has been determined to be -117.4 ± 5.4 kJ/mol .

Application 8: Solid-State Chemistry

  • Results : The ΔfH° solid and ΔcH° solid values have been reported, contributing to the compound’s characterization .

Application 9: Solvent Radical Adducts Study

  • Results : The study of these adducts provides valuable information on the solvent radicals’ structures and behaviors .

Application 10: Photolysis Studies

  • Results : The trapping of these radicals has led to a better understanding of the mechanisms involved in photolysis .

Application 11: NMR Chemical Shift Analysis

  • Results : The research provides insight into the unexpectedly small range of isotropic nitrogen chemical shifts in nitrobenzene derivatives .

Application 12: Gas Phase Ion Energetics

  • Results : The studies provide valuable data for computational chemistry and modeling of molecular behavior .

Application 13: Solid-State NMR Spectroscopy

  • Results : The technique offers detailed information on the electronic environment of nuclei in solid materials .

Application 14: Environmental Fate Studies

  • Results : The compound’s resistance to biodegradation and its potential long-term environmental impact are assessed .

Application 16: Spin Trapping in Radical Reactions

  • Results : This application is crucial for understanding radical mechanisms and kinetics in organic reactions .

Safety And Hazards

The thermal decomposition of 2,4,6-tri-tert-Butylnitrosobenzene can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)6.


properties

IUPAC Name

1,3,5-tritert-butyl-2-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSICDPWAPKXXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179688
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-tri-tert-Butylnitrosobenzene

CAS RN

24973-59-9
Record name 2,4,6-Tri-tert-butylnitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24973-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tri(tert-butyl)-2-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tri(tert-butyl)-2-nitrosobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,5-TRI(TERT-BUTYL)-2-NITROSOBENZENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
R Konaka, S Terabe - Journal of the American Chemical Society, 1971 - ACS Publications
O" R, O· intermediates in nickel peroxide oxidations. 4 Janzen3 made a comparison of theeffectiveness of different spin traps and pointed out that of the spin traps used (ni-troso …
Number of citations: 69 pubs.acs.org
S Murabayashi, M Shiotani… - Journal of Physical …, 1979 - ACS Publications
2, 4, 6-Tri-tert-butylnitrosobenzene (BNB), which is known as a good spin-trapping agent, was found to be a scavenger for electrons and holes in glassy alkanes. By spin trapping …
Number of citations: 26 pubs.acs.org
B Mile, CC Rowlands, PD Sillman… - Journal of the Chemical …, 1992 - pubs.rsc.org
A series of thiyl radicals prepared by the photolysis of the parent disulfide have been trapped using 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 2,4,6-tri-tert-butylnitrosobenzene (BNB)…
Number of citations: 22 pubs.rsc.org
B Yamada, E Yoshikawa, T Otsu - Polymer, 1992 - Elsevier
Polymer radicals derived from diethyl, diisopropyl, dicyclohexyl and di-tert-butyl fumarates were spin-trapped with 2,4,6-tri-tert-butylnitrosobenzene (BNB), which yields an anilino …
Number of citations: 13 www.sciencedirect.com
RK Freidlina, RG Gasanov, LI Strunkina… - Bull. Acad. Sci. USSR …, 1986 - osti.gov
An ESR study was carried out on the reactions of Cp/sub 2/ArH/sub 2/ (A), Cp/sub 2/ZrH(Cl) (B), and Cp/sub 3/ArH (C) (Cp = eta/sup 5/-C/sub 5/H/sub 5/) with benzyl halides in the …
Number of citations: 3 www.osti.gov
CL Davies, JC Evans, CC Rowlands… - Electron Spin Resonance …, 1992 - Springer
tBuO· + tBuOOH -----> tBuOH + tBuOO· Page 1 An ESR\ENDOR Study of Solvent Radical Adducts of 2,4,6-Tri-Tert-Butylnitrosobenzene (BNB) CL Dav.ies, JC Evans, CC Rowlands …
Number of citations: 2 link.springer.com
H Ikeda, Y Miura, M Kinoshita - Die Makromolekulare Chemie …, 1976 - Wiley Online Library
The photopolymerization of styrene (St) by bis(trimethylsilyl)mercury (1) was studied. Kinetic studies indicated that the rate of polymerization can be expressed by the following equation: …
Number of citations: 10 onlinelibrary.wiley.com
B Qu, Y Xu, W Shi, B Raanby - Macromolecules, 1992 - ACS Publications
Radical intermediates formed by UV irradiation of low-density polyethylene (LDPE) in the presence of benzophenone (BP) as a photoinitiator have been trapped by using 2, 3, 5, 6-…
Number of citations: 57 pubs.acs.org
T Seino, A Yoshioka, M Fujiwara, KL Chen… - Wood Science and …, 2001 - Springer
An electron spin resonance (ESR) method combined with a spin trapping reagent was successfully applied to trap and characterize unstable radicals which were generated by …
Number of citations: 34 link.springer.com
ES Klimov, OA Davydova - Theoretical and Experimental Chemistry, 2006 - Springer
We have studied by EPR the oxidation—reduction processes in an amine—nitrobenzene donor— acceptor pair which, when the material is exposed to UV radiation, lead to formation of …
Number of citations: 1 link.springer.com

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